Product packaging for Cyanoacetic Acid-13C 15N(Cat. No.:)

Cyanoacetic Acid-13C 15N

Cat. No.: B1151434
M. Wt: 87.05
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanoacetic Acid-13C 15N is a stable isotope-labeled building block essential for advanced research in medicinal chemistry and biochemistry. This compound, with carbon-13 and nitrogen-15 incorporated into its molecular structure, serves as a critical precursor for the synthesis of isotopically labeled amino acids, nucleotides, and complex heterocyclic scaffolds . Its primary research value lies in enabling non-perturbing studies of structure-function relationships in proteins and RNAs using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry . The labeled acid is used in chemo-enzymatic syntheses to create nucleotides with specific isotopic labels, which are then incorporated into large RNAs to overcome spectral overlap and line-broadening issues, facilitating the study of their structure and dynamics . Furthermore, it is a versatile synthon in organic synthesis, particularly in cyanoacetylation reactions and the construction of various biologically active heterocycles, including pyridines, pyrimidines, and coumarins . As a labeled analog of cyanoacetic acid—a known precursor to pharmaceuticals, adhesives, and caffeine—this compound allows for precise tracking of reaction mechanisms and metabolic pathways . Keep the container tightly closed and store in a cool, dry, well-ventilated area. This product is intended for research purposes only.

Properties

Molecular Formula

C₂¹³CH₃¹⁵NO₂

Molecular Weight

87.05

Synonyms

2-Cyanoacetic Acid-13C 15N;  Cyanoethanoic Acid-13C 15N;  Malonic Mononitrile-13C 15N;  Monocyanoacetic Acid-13C 15N;  NSC 5571-13C 15N;  _x000B_

Origin of Product

United States

Synthetic Methodologies for Cyanoacetic Acid 13c,15n and Its Derivatives

De Novo Synthesis Routes Incorporating Stable Isotopes

The de novo synthesis of Cyanoacetic Acid-[13C, 15N] involves the strategic incorporation of stable isotopes from simple, commercially available labeled precursors. The specific placement of the isotopic labels within the molecule is determined by the choice of starting materials and the synthetic route employed.

Strategic Precursor Selection for [Cyano-13C] and [Carboxyl-13C] Labeling

The selective incorporation of 13C at either the cyano or the carboxyl position of cyanoacetic acid is achieved through the careful selection of 13C-labeled starting materials.

For [Cyano-13C] labeling , the most direct approach involves the use of a 13C-labeled cyanide salt. The classical synthesis of cyanoacetic acid proceeds via the reaction of a chloroacetate (B1199739) salt with sodium cyanide. researchgate.net By substituting standard sodium cyanide with potassium [13C]cyanide (K13CN), [13C]-labeled nitrile functionality can be introduced. The subsequent acidification of the resulting salt yields [cyano-13C]cyanoacetic acid. amazonaws.comorgsyn.org

A typical reaction scheme is as follows: ClCH2COO-Na+ + K13CN → 13CNCH2COO-Na+ + KCl 13CNCH2COO-Na+ + H+ → 13CNCH2COOH + Na+

For [Carboxyl-13C] labeling , the 13C atom needs to be incorporated into the carboxylic acid moiety. One strategy involves the use of [1-13C]bromoacetic acid as a precursor. mdpi.com This labeled bromoacetic acid can then be reacted with a non-labeled cyanide source to produce [1-13C]cyanoacetic acid. Alternatively, syntheses starting from 13CO2 can be employed to introduce the labeled carboxyl group. rsc.org For instance, organoborane reactions with 13C-enriched carbon monoxide can lead to the formation of 13C-labeled carboxylic acids. rsc.org

Labeling PositionKey Labeled PrecursorGeneral Synthetic Approach
[Cyano-13C]Potassium [13C]cyanide (K13CN)Nucleophilic substitution of chloroacetate with K13CN. nih.gov
[Carboxyl-13C][1-13C]bromoacetic acid or 13CO2Reaction of labeled bromoacetic acid with cyanide, or carboxylation reactions using 13CO2. mdpi.comrsc.org

Methodologies for [15N] Incorporation into the Nitrile Functionality

The incorporation of 15N into the nitrile group of cyanoacetic acid can be achieved by utilizing a 15N-labeled cyanide source, such as potassium [15N]cyanide (K15N). The synthetic strategy mirrors that of [Cyano-13C] labeling, where chloroacetate is treated with the isotopically labeled cyanide.

An alternative and versatile approach begins with a readily available 15N-labeled amino acid, such as (±)-[15N]alanine. researchgate.net The amino acid can be converted through a series of steps, including esterification and formylation, followed by dehydration to yield the corresponding isocyanide, which can then be transformed into the nitrile. This method provides a pathway to introduce 15N into the nitrile functionality from a different class of precursors.

15N SourceGeneral Method
Potassium [15N]cyanide (K15N)Reaction with chloroacetate.
(±)-[15N]AlanineMulti-step conversion involving dehydration of a formylated amino ester derivative. researchgate.net

Chemo-Enzymatic Approaches for Selective Isotopic Labeling

Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to achieve specific isotopic labeling patterns. While a direct chemo-enzymatic route to Cyanoacetic Acid-[13C, 15N] is not extensively documented, the principles can be applied to create labeled precursors with high stereospecificity.

Enzymes can be employed to catalyze reactions such as the stereoselective hydroxylation or amination of prochiral substrates, yielding chiral building blocks. researchgate.net These isotopically labeled chiral intermediates can then be chemically converted to the target molecule, Cyanoacetic Acid-[13C, 15N]. For example, an enzyme could be used to produce a specifically labeled amino acid precursor which is then chemically transformed into the desired labeled cyanoacetic acid. nih.gov This approach is particularly valuable when stereochemical control is required in the final product or in downstream applications.

Derivatization of Cyanoacetic Acid-[13C, 15N] for Specific Research Applications

Once synthesized, Cyanoacetic Acid-[13C, 15N] can be converted into various derivatives, such as esters and amides, for specific research needs. These derivatizations typically follow standard organic synthesis protocols.

Esterification to Form [13C, 15N]-Cyanoacetate Esters

The esterification of Cyanoacetic Acid-[13C, 15N] is a common derivatization to produce [13C, 15N]-cyanoacetate esters. These esters are often used in condensation reactions and as building blocks in the synthesis of more complex molecules. The reaction is typically carried out by reacting the labeled cyanoacetic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. chemspider.comgoogle.com The choice of alcohol determines the resulting ester (e.g., ethanol (B145695) for ethyl cyanoacetate).

A general procedure involves dissolving the labeled cyanoacetic acid in the desired alcohol and adding a catalytic amount of a strong acid. The mixture is then heated to drive the reaction to completion, often with the removal of water to shift the equilibrium towards the product.

ReactantCatalystProduct
Cyanoacetic Acid-[13C, 15N]Sulfuric Acid[13C, 15N]-Cyanoacetate Ester
Alcohol (e.g., Ethanol)

Amide Formation: Synthesis of [13C, 15N]-Cyanoacetamides

[13C, 15N]-Cyanoacetamides are another important class of derivatives synthesized from Cyanoacetic Acid-[13C, 15N]. These compounds are valuable intermediates in heterocyclic synthesis and have applications in medicinal chemistry. The synthesis of cyanoacetamides can be achieved by reacting the labeled cyanoacetic acid or its corresponding ester with a primary or secondary amine. amazonaws.comresearchgate.net

The reaction of labeled ethyl cyanoacetate (B8463686) with an amine is a common method. amazonaws.com Alternatively, the labeled cyanoacetic acid can be activated, for example by conversion to an acid chloride or using a coupling agent, before reaction with the amine.

Starting MaterialReagentProduct
Cyanoacetic Acid-[13C, 15N]Amine[13C, 15N]-Cyanoacetamide
[13C, 15N]-Cyanoacetate EsterAmine[13C, 15N]-Cyanoacetamide

Conversion to Other Labeled Synthons and Building Blocks

Doubly labeled Cyanoacetic Acid-[13C, 15N] serves as a pivotal and versatile precursor in the synthesis of a wide array of more complex isotopically labeled molecules. Its bifunctional nature, containing both a reactive nitrile and a carboxylic acid group, allows for stepwise and controlled chemical modifications. This enables the strategic incorporation of 13C and 15N isotopes into various molecular scaffolds, which are invaluable for research in proteomics, metabolomics, and drug development. chempep.com The primary utility of Cyanoacetic Acid-[13C, 15N] lies in its conversion into other labeled synthons and building blocks, particularly amino acids and heterocyclic compounds.

The synthetic journey often commences with the esterification of the carboxylic acid group. This transformation not only protects the acid functionality but also enhances the reactivity of the α-carbon, making it amenable to a variety of subsequent reactions. For instance, the reaction of Cyanoacetic Acid-[13C, 15N] with ethanol yields Ethyl Cyanoacetate-[13C, 15N], a key intermediate for numerous synthetic pathways. mdpi.com

One significant application is the synthesis of labeled amino acids. These molecules are essential for metabolic studies and as internal standards in quantitative mass spectrometry. isotope.com A notable example is the synthesis of β-cyano-ʟ-alanine, where a labeled cyanide source is reacted to form the nitrile group of the target amino acid. researchgate.net Following a similar logic, derivatives of Cyanoacetic Acid-[13C, 15N] can be elaborated into various labeled amino acids.

The conversion process can be illustrated through several key transformations:

Synthesis of Labeled Acrylonitrile: The esterified derivative, Ethyl Cyanoacetate-[13C, 15N], can be reduced and subsequently eliminated to produce Acrylonitrile-[13C, 15N]. This labeled vinyl compound is a valuable building block in polymer science and for the synthesis of other molecules like glutamic acid. mdpi.com

Synthesis of Labeled Amino Acids: The nitrile and α-carbon of Cyanoacetic Acid-[13C, 15N] can be incorporated into amino acid skeletons. For example, methodologies exist for the synthesis of β-cyano-ʟ-alanine from precursors containing a labeled cyano group. This pathway involves the strategic manipulation of functional groups around the core labeled C-CN unit. researchgate.net

The following tables summarize the synthetic pathways for converting Cyanoacetic Acid-[13C, 15N] derivatives into other important labeled building blocks.

Table 1: Synthesis of Labeled Acrylonitrile from Cyanoacetic Acid-[13C, 15N]
StepStarting MaterialReagentsIntermediate/ProductPurpose of Transformation
1Cyanoacetic Acid-[13C, 15N]Ethanol, Acid CatalystEthyl Cyanoacetate-[13C, 15N]Esterification to protect the carboxylic acid and activate the α-carbon. mdpi.com
2Ethyl Cyanoacetate-[13C, 15N]NaBH4, LiCl2-Cyanoethanol-[13C, 15N]Reduction of the ester to a primary alcohol. mdpi.com
32-Cyanoethanol-[13C, 15N]Acetic Anhydride (Ac2O), followed by baseAcrylonitrile-[13C, 15N]Dehydration via acetylation and elimination to form the alkene. mdpi.com
Table 2: General Pathway for Labeled β-Amino Acid Synthesis
StepGeneral PrecursorKey ReactionResulting Labeled SynthonSignificance
1Labeled L-serine derivativeMesylation of OH groupMesylated intermediateCreates a good leaving group for nucleophilic substitution. researchgate.net
2Mesylated intermediateCyanation with K[13C, 15N]Protected β-cyano-alanine-[13C, 15N]Introduction of the labeled cyano group. researchgate.net
3Protected β-cyano-alanine-[13C, 15N]Hydrolysis and Deprotectionβ-cyano-ʟ-alanine-[13C, 15N]Formation of the target labeled amino acid. researchgate.net

These synthetic routes underscore the importance of Cyanoacetic Acid-[13C, 15N] and its derivatives as foundational elements for accessing a diverse range of stable isotope-labeled compounds critical for advanced scientific research. chempep.comimist.ma

Advanced Spectroscopic Applications of Cyanoacetic Acid 13c,15n

Nuclear Magnetic Resonance (NMR) Spectroscopy

The dual isotopic labeling of cyanoacetic acid with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) provides a powerful tool for advanced Nuclear Magnetic Resonance (NMR) spectroscopy. These stable, NMR-active isotopes, with nuclear spins of ½, enable a suite of sophisticated experiments that are not feasible with their more abundant, NMR-inactive (¹²C) or quadrupolar (¹⁴N) counterparts. wikipedia.org The incorporation of both ¹³C and ¹⁵N into the cyanoacetic acid backbone facilitates detailed investigation into molecular structure, dynamics, and interactions through the analysis of heteronuclear coupling constants and the application of specialized multi-dimensional NMR techniques. alfa-chemistry.com

The measurement of spin-spin coupling constants (J-couplings) between ¹³C, ¹⁵N, and ¹H nuclei is a cornerstone of molecular structure elucidation. Unlike chemical shifts, which can be relative and influenced by environmental factors, J-coupling constants provide unambiguous, through-bond connectivity information. nih.gov The selective incorporation of a ¹⁵N atom into a molecular structure gives rise to additional ¹H–¹⁵N and ¹³C–¹⁵N spin-spin couplings that significantly expand the utility of NMR for structural determination. nih.govrsc.org

These coupling constants are highly sensitive to the number of intervening bonds, the geometry of the molecule, and the nature of the chemical bonds.

One-bond couplings (¹J): These are typically large and provide direct evidence of a chemical bond between the coupled nuclei (e.g., ¹JCN, ¹JNH). For instance, a ¹JCN coupling constant of 20 Hz was confirmed for ¹³C–¹⁵N-urea. nih.gov

Two-bond couplings (²J): These couplings (e.g., ²JCN, ²JHN) provide information about atoms connected to a central atom.

Three-bond couplings (³J): These vicinal couplings are particularly valuable as their magnitude is related to the dihedral angle between the coupled nuclei, as described by the Karplus relationship, which is crucial for determining molecular conformation.

In the study of nitrogen heterocycles, analyzing ¹H–¹⁵N and ¹³C–¹⁵N spin-spin interactions is an effective method for determining pathways of chemical transformations and establishing molecular structures. nih.govresearchgate.net For example, the observation of a single ¹H–¹⁵N spin-spin coupling (¹JHN = 90 Hz) in the ¹H NMR spectrum was used to confirm the structure of a condensation product. nih.gov This approach allows for the precise mapping of atomic connectivity and the spatial arrangement of atoms, making it invaluable for distinguishing between isomers and confirming synthetic outcomes. researchgate.net

Table 1: Representative Heteronuclear Coupling Constants and Their Applications

Coupling Type Typical Magnitude (Hz) Structural Information Provided
¹JCN 10 - 25 Direct C-N bond connectivity. nih.govacs.org
ⁿJCN (n>1) 1 - 10 Through-bond connectivity over multiple bonds, useful in HMBC experiments. nih.gov
¹JHN 80 - 100 Direct N-H bond connectivity, confirmation of protonation sites. nih.gov

The dual labeling with ¹³C and ¹⁵N is particularly advantageous for the study of complex biological macromolecules like proteins and nucleic acids. alfa-chemistry.com Standard NMR spectra of large, uniformly labeled proteins can be exceedingly complex due to severe signal overlap. portlandpress.comnih.gov Introducing both ¹³C and ¹⁵N labels enables the use of multi-dimensional heteronuclear NMR experiments, which correlate different nuclei across multiple dimensions, greatly reducing spectral congestion and allowing for the resolution of individual signals. portlandpress.com

Site-specific isotopic labeling is a powerful strategy to overcome the challenges of signal overlap and broadening in large biomolecules. portlandpress.comnih.gov Instead of uniformly labeling an entire protein or RNA molecule, specific residues or atomic positions are selectively enriched with ¹³C and/or ¹⁵N. This "turns on" NMR signals only at the selected sites, while the rest of the molecule remains NMR-invisible, dramatically simplifying the resulting spectra. portlandpress.comnih.gov

This approach offers several key benefits:

Simplified Spectra: By reducing the number of visible signals, spectral overlap is minimized, which facilitates unambiguous resonance assignment. portlandpress.com

Improved Sensitivity: Focusing the NMR experiment on specific sites can enhance the signal-to-noise ratio for the signals of interest. portlandpress.com

Targeted Analysis: It allows researchers to probe the structure and dynamics of specific regions within a large molecule, such as an enzyme's active site or a protein-protein interaction interface.

Even low levels of enrichment can be effective; base and sugar protons within a DNA oligomer can be assigned unambiguously following site-specific ¹⁵N,¹³C isotope incorporation at levels as low as 1% enrichment. acs.org This cost-effective methodology makes advanced NMR studies more accessible. acs.org

Understanding the function of biomolecules requires knowledge not just of their static three-dimensional structure, but also of their conformational dynamics. arxiv.org Isotopic labeling with ¹³C and ¹⁵N is essential for applying NMR techniques to study these dynamics in proteins and RNA. alfa-chemistry.comresearchgate.net By monitoring the NMR parameters of the labeled nuclei, such as chemical shifts, coupling constants, and relaxation rates, researchers can gain insights into molecular motions occurring over a wide range of timescales.

Atomistic molecular dynamics (MD) simulations, often used in conjunction with NMR data, can help characterize the coexistence of multiple conformations in equilibrium. arxiv.org In studies of RNA, for example, NMR and MD can reveal the dynamic nature of internal loops, which can influence how the molecule is recognized by small molecules or proteins. researchgate.net The binding of a ligand to RNA can be an induced-fit and cooperative process, where the conformational rearrangement of the RNA only occurs in the presence of the ligand, involving the concerted motion of both molecules. nih.gov Similarly, in proteins, ¹⁵N and ¹³C labeling enables experiments that probe backbone and side-chain dynamics, which are critical for processes like enzyme catalysis and signal transduction.

NMR spectroscopy, particularly ¹⁵N NMR, is a highly effective method for investigating tautomerism and isomerism in nitrogen-containing heterocycles. wikipedia.orgnih.gov Tautomers are isomers that readily interconvert, often through the migration of a proton, and distinguishing between them can be challenging. The ¹⁵N nucleus is exceptionally sensitive to its local electronic environment. researchgate.net Processes that directly involve the nitrogen lone pair of electrons—such as protonation, hydrogen bonding, and tautomeric equilibria—are reflected in significant changes in the ¹⁵N chemical shift. researchgate.netipb.pt

The analysis of ¹³C-¹⁵N coupling constants provides a definitive method for determining the structure of tautomers or isomers. nih.gov For instance, a study on azido-tetrazole tautomerism used a complex analysis of ¹³C-¹⁵N and ¹H-¹⁵N spin-spin coupling constants to investigate the equilibrium. researchgate.net The presence or absence of specific couplings and their magnitudes can differentiate between a cyclic tetrazole form and an open-chain azido (B1232118) form, providing clear evidence for the dominant tautomer in solution. researchgate.net This approach has been successfully applied to various nitrogen heterocycles, including pyrazoles and quinolines, to elucidate their complex tautomeric behavior. ipb.ptmdpi.com

To further simplify the crowded spectra of complex biological samples, such as protein digests or metabolite extracts, ¹⁵N-edited ¹H-¹³C correlation experiments have been developed. acs.org A prominent example is the ¹⁵N-edited Heteronuclear Single Quantum Coherence (HSQC) experiment. acs.orgexlibrisgroup.com This technique functions by using the ¹⁵N nucleus as a filter.

The experiment is designed to transfer magnetization from a proton to an attached carbon, but only if that ¹H-¹³C pair is also coupled to a ¹⁵N nucleus. acs.org The result is a ¹H-¹³C correlation map that exclusively displays signals from carbon atoms bonded to nitrogen (or in close proximity). This editing step effectively removes the vast majority of signals from non-nitrogen-containing compounds, such as carbohydrates, which can severely overlap with signals of interest in a standard ¹H-¹³C HSQC spectrum. acs.org

This method has proven highly beneficial in metabolomics for the simultaneous detection of various classes of nitrogen-containing metabolites, including amino acids and nucleotide bases. acs.org By filtering the spectrum to preserve only the information from nitrogen-containing moieties, it facilitates easier identification and assignment, even in complex mixtures. acs.org The combination of ¹⁵N-edited ¹H-¹³C HSQC with other experiments can allow for the complete assignment of ¹H, ¹³C, and ¹⁵N chemical shifts, aiding in the creation of more comprehensive spectral databases. acs.org

Table 2: Mentioned Chemical Compounds

Compound Name
Cyanoacetic Acid
Carbon-13
Nitrogen-15
Urea
Pyrazoles
Quinolines
Amino Acids
Carbohydrates
Nucleotide Bases
DNA
RNA

Applications in Heteronuclear NMR for Complex System Analysis

Mass Spectrometry (MS) and Isotope Ratio Mass Spectrometry (IRMS)

Mass spectrometry techniques are central to the utility of isotopically labeled compounds. High-resolution mass spectrometers can distinguish between molecules differing by the mass of a single neutron, making it possible to separate the ¹³C and ¹⁵N isotopologues from their naturally abundant counterparts. nih.gov Gas chromatography coupled with combustion and isotope ratio mass spectrometry (GC/C/IRMS) is a particularly powerful technique that converts separated analytes into simple gases (like CO₂ and N₂) before isotopic analysis, offering high precision in determining isotopic ratios. researchgate.netucdavis.edunih.gov This precision is crucial for detecting subtle changes in isotopic enrichment, which is often not possible with conventional mass spectrometers. researchgate.net

Tracing Carbon and Nitrogen Fluxes in Biological and Chemical Systems

The primary advantage of a dual-labeled compound like Cyanoacetic Acid-[¹³C, ¹⁵N] is the ability to simultaneously trace the pathways of carbon and nitrogen. nih.gov In metabolic studies, carbon atoms form the backbone of most metabolites, while nitrogen is a key component of amino acids, nucleotides, and other essential biomolecules. By introducing a ¹³C, ¹⁵N-labeled substrate, researchers can follow the incorporation of these isotopes into various downstream products, effectively mapping the flow (or flux) of these elements through metabolic networks. alfa-chemistry.combiorxiv.org

This dual-labeling strategy provides a more comprehensive picture than single-label experiments. For instance, in studies of amino acid metabolism, ¹³C tracers can illuminate the fate of the carbon skeleton, while ¹⁵N tracers reveal the dynamics of nitrogen-carrying reactions, such as transamination. nih.govresearchgate.net This methodology has been successfully applied to investigate the complex exchange of carbon and nitrogen between plants and symbiotic bacteria, and to quantify fluxes in amino acid and nucleotide biosynthesis in various organisms. nih.govresearchgate.netnih.gov The ability to track both elements from a single precursor molecule yields a more detailed and integrated understanding of cellular metabolism. nih.gov

Table 1: Principles of Isotope Tracing with ¹³C and ¹⁵N

IsotopeElement TrackedKey Applications in Flux AnalysisInformation Gained
¹³C CarbonCentral Carbon Metabolism, Fatty Acid Synthesis, Glycolysis, TCA CycleFate of carbon backbones, identification of nutrient sources, pathway activity. nih.gov
¹⁵N NitrogenAmino Acid Metabolism, Nucleotide Biosynthesis, Nitrogen AssimilationDynamics of nitrogen transfer (e.g., transamination), sources of nitrogen for biosynthesis. nih.govresearchgate.net
¹³C, ¹⁵N Carbon & NitrogenIntegrated Metabolic Network Analysis, Amino Acid and Nucleotide FluxomicsSimultaneous quantification of C and N fluxes, understanding the interplay between C and N metabolism. biorxiv.orgnih.gov

Metabolomic and Fluxomic Studies Using Stable Isotope Tracers

Stable isotope tracers are foundational to the fields of metabolomics (the study of metabolites) and fluxomics (the study of metabolic reaction rates). alfa-chemistry.com In a typical ¹³C-Metabolic Flux Analysis (¹³C-MFA) experiment, cells or organisms are cultured with a ¹³C-labeled substrate. nih.gov After a period of time, the distribution of ¹³C isotopes across the metabolome is measured by MS or NMR. researchgate.net This labeling pattern provides a detailed snapshot of the metabolic activity within the cells. researchgate.net

The use of dually labeled ¹³C and ¹⁵N compounds significantly expands the scope of these studies, enabling what is known as ¹³C¹⁵N-Metabolic Flux Analysis. biorxiv.orgnih.gov This approach provides direct, independent evidence for nitrogen metabolism alongside carbon pathways. nih.gov By tracing the incorporation of both ¹³C and ¹⁵N from a precursor like Cyanoacetic Acid-[¹³C, ¹⁵N] into downstream metabolites, researchers can quantify the rates of numerous biochemical reactions simultaneously. This has proven invaluable for understanding complex metabolic phenotypes in health and disease and for identifying the metabolic nodes that are critical for cellular growth and function. nih.govbiorxiv.org For example, such studies have identified glutamate (B1630785) as a central node for nitrogen distribution in mycobacteria. nih.gov

Method Development for Compound-Specific Isotopic Analysis

Compound-Specific Isotopic Analysis (CSIA) allows for the measurement of the isotopic composition of individual compounds within a complex mixture. nih.govnih.gov This provides a much higher resolution of information compared to bulk isotope analysis of an entire sample. whiterose.ac.uk A key area of method development involves the preparation of samples for analysis by Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS). nih.govnih.gov

For a compound like cyanoacetic acid to be analyzed by GC, it must first be chemically modified into a more volatile form through a process called derivatization. ucdavis.edumdpi.com Various derivatization methods have been developed and optimized for different classes of compounds, such as amino acids. ucdavis.edunih.gov The choice of derivatization agent is critical, as the reaction must be reliable and should not introduce isotopic fractionation that could skew the results. researchgate.net Researchers have developed methods that are rapid and yield high precision, with average measurement precision for δ¹³C and δ¹⁵N values often being less than 1‰. nih.gov The accuracy of these methods is validated by comparing the GC/C/IRMS results with those from an elemental analyzer coupled to an IRMS. nih.govresearchgate.netnih.gov Such rigorous method development is essential for ensuring the reliability of data in ecological, metabolic, and forensic studies. researchgate.netnih.gov

Table 2: Performance Metrics for GC/C/IRMS in Compound-Specific Isotope Analysis

ParameterTypical ValueSignificanceSource
δ¹³C Mean Precision 0.04‰High precision allows for detection of very small variations in carbon isotope ratios. nih.govresearchgate.net
δ¹⁵N Mean Precision 0.28‰High precision enables accurate tracing of nitrogen sources and metabolic pathways. nih.govresearchgate.net
Correlation with EA-IRMS (R² for δ¹³C) >0.98A high correlation coefficient indicates strong accuracy and agreement between analytical methods. nih.govresearchgate.net
Correlation with EA-IRMS (R² for δ¹⁵N) >0.99Demonstrates the reliability and accuracy of the derivatization and GC/C/IRMS measurement process. nih.govresearchgate.net

Interplay with Other Spectroscopic Techniques (e.g., IR, Raman) for Complementary Data

For a molecule like Cyanoacetic Acid-[¹³C, ¹⁵N], IR and Raman spectroscopy can confirm its structural integrity and identify the specific functional groups present, such as the nitrile (–C≡N) and carboxylic acid (–COOH) groups. nih.gov While studies specifically detailing the IR and Raman spectra of the dually labeled Cyanoacetic Acid are not widely available, the principles of vibrational spectroscopy indicate that the isotopic substitution would cause predictable shifts in the vibrational frequencies of the C–C, C=O, and C≡N bonds. These shifts, though subtle, can provide further confirmation of isotopic incorporation and offer insights into how isotopic labeling might affect the molecule's bonding environment and intermolecular interactions. Combining the isotopic pathway information from MS with the structural and bonding information from IR and Raman spectroscopy provides a more complete and robust characterization of the molecule's behavior in a given system.

Mechanistic Elucidation and Reaction Pathway Investigations

Probing Reaction Mechanisms through Isotopic Labeling Experiments

Isotopic labeling is a definitive method for determining the sequence of bond-forming and bond-breaking events in a chemical reaction. By substituting specific atoms with their heavier, stable isotopes, scientists can follow their path from reactants to products, thereby piecing together the reaction mechanism.

The use of molecules like Cyanoacetic Acid-¹³C,¹⁵N is central to metabolic flux analysis, a technique used to quantify the rates of metabolic reactions. In such studies, the ¹³C and ¹⁵N labels serve as tracers that allow for the simultaneous quantification of intracellular carbon and nitrogen metabolic fluxes. This dual-labeling approach provides a comprehensive view of how cells utilize these essential elements to build complex biomolecules. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to detect the incorporation of these isotopes into various metabolites, thus revealing the intricate network of cellular metabolism. fao.orgwikipedia.org

While specific studies detailing the use of Cyanoacetic Acid-¹³C,¹⁵N to elucidate bond formation and cleavage events were not prevalent in the reviewed literature, the principle of isotopic labeling is fundamental to such investigations. For instance, by observing the distribution of ¹³C and ¹⁵N in the products of a reaction involving this labeled precursor, researchers can infer which bonds were broken and which new bonds were formed. This information is critical for understanding the intimate details of a reaction's progress and for designing more efficient synthetic routes.

Isotopic labeling with compounds such as Cyanoacetic Acid-¹³C,¹⁵N is an invaluable tool for studying molecular rearrangements and cyclization reactions. The distinct masses of the ¹³C and ¹⁵N isotopes allow for their unambiguous identification within the final product's structure. This enables chemists to determine the precise atom-by-atom reorganization that occurs during these complex transformations. Such studies are essential for validating proposed reaction mechanisms and for discovering new chemical reactivity.

Investigating Biochemical Pathways using Cyanoacetic Acid-[¹³C, ¹⁵N] as a Precursor

In the realm of biochemistry, isotopically labeled precursors are indispensable for tracing the flow of atoms through metabolic pathways. Cyanoacetic Acid-[¹³C, ¹⁵N], by virtue of its labeled carbon and nitrogen atoms, can be a valuable tool in these investigations.

The biosynthesis of amino acids and nucleotides can be studied by providing cells with isotopically labeled starting materials. While direct studies employing Cyanoacetic Acid-[¹³C, ¹⁵N] as a precursor for the biosynthesis of amino acids and nucleotides are not widely documented, the general methodology is well-established. Cells grown in media containing such labeled precursors will incorporate the ¹³C and ¹⁵N atoms into newly synthesized biomolecules. researchgate.netnih.goviaea.orgcore.ac.uk For example, the carbon and nitrogen backbone of the precursor could theoretically be incorporated into the structures of various amino acids or the nitrogenous bases of nucleotides. The resulting labeled biomolecules can then be isolated and their isotopic enrichment analyzed to delineate the biosynthetic pathways. researchgate.netnih.goviaea.orgcore.ac.uk

Table 1: Examples of Labeled Biomolecules from Isotopic Precursors

Labeled PrecursorTarget BiomoleculeIsotopic Label IncorporationAnalytical Technique
¹³C, ¹⁵N-labeled precursorsAmino AcidsIncorporation of ¹³C into the carbon skeleton and ¹⁵N into the amino group.Mass Spectrometry, NMR Spectroscopy
¹³C, ¹⁵N-labeled precursorsNucleotidesIncorporation of ¹³C and ¹⁵N into the purine (B94841) and pyrimidine (B1678525) rings.Mass Spectrometry, NMR Spectroscopy

This table illustrates the general principle of using isotopically labeled precursors to produce labeled biomolecules. Specific pathways from Cyanoacetic Acid-¹³C,¹⁵N would require experimental validation.

Isotopically labeled compounds are crucial for tracing the fate of metabolic intermediates in various model organisms. By introducing a labeled compound like Cyanoacetic Acid-[¹³C, ¹⁵N] into a biological system, researchers can follow its conversion into downstream metabolites. This approach, often referred to as metabolic tracing, helps in identifying the intermediates of a pathway and understanding the interconnectivity of different metabolic routes. The detection of ¹³C and ¹⁵N in various compounds within the cell provides direct evidence of the metabolic transformations the precursor has undergone. jst.go.jpchemicalbook.com

Role in the Synthesis of Complex Labeled Biomolecules and Organic Compounds

Precursor in the Synthesis of Site-Specifically Labeled RNA for Structural Biology

The study of RNA structure and dynamics by Nuclear Magnetic Resonance (NMR) spectroscopy is often hindered by challenges such as resonance overlap and signal broadening, particularly for larger molecules. The incorporation of site-specific stable isotopes like ¹³C and ¹⁵N can overcome these limitations. A chemo-enzymatic approach leverages Cyanoacetic Acid-¹³C,¹⁵N as a key starting material for creating isotopically labeled RNA building blocks.

In this pathway, 3-¹³C-cyanoacetic acid is reacted with ¹⁵N₂-urea in the presence of acetic anhydride. This reaction forms 3-¹³C-¹⁵N₂-cyanoacetyl urea, which is then cyclized to produce 6-¹³C-¹⁵N₂-Uracil, a pyrimidine (B1678525) nucleobase. This labeled uracil can be subsequently incorporated into ribonucleotides and used in solid-phase synthesis to produce RNA strands with isotopes at specific, predetermined positions. The precise placement of these ¹³C and ¹⁵N labels enhances NMR spectral resolution, enabling detailed structural and dynamic analysis of biologically important RNA molecules, such as riboswitches and viral RNA elements.

Intermediate in the Preparation of Isotopically Enriched Amino Acids for Protein Studies

Isotopically enriched amino acids are indispensable tools in proteomics and for studying protein structure and function using NMR spectroscopy and mass spectrometry. While direct synthesis of amino acids from Cyanoacetic Acid-¹³C,¹⁵N is not a commonly cited primary route, it serves as a crucial precursor for other labeled intermediates used in established amino acid synthesis methods.

One of the most significant pathways is the malonic ester synthesis. Labeled cyanoacetic acid can be hydrolyzed to form isotopically labeled malonic acid. This compound, or its ester derivatives like diethyl malonate, is a cornerstone of amino acid synthesis. The process involves the following general steps:

Deprotonation : A strong base removes the acidic α-hydrogen from the labeled malonic ester, creating a nucleophilic enolate.

Alkylation : The enolate is reacted with an alkyl halide (R-X). The choice of the "R" group determines the side chain of the final amino acid.

Hydrolysis and Decarboxylation : The resulting dialkylmalonic ester is hydrolyzed back to a carboxylic acid, and upon heating, it decarboxylates to yield the desired α-amino acid, now containing the isotopic labels derived from the original cyanoacetic acid.

Another method involves the use of ethyl cyanoacetate (B8463686), which can be alkylated and then converted into α-amino acids through a Curtius degradation pathway. By starting with labeled cyanoacetic acid, researchers can synthesize a wide variety of amino acids with ¹³C and ¹⁵N isotopes incorporated into their backbone, providing powerful tools for protein research.

Synthesis StageReactant(s)ProductPurpose
Precursor Conversion Labeled Cyanoacetic AcidLabeled Malonic Acid/EsterCreates the core building block for malonic ester synthesis.
Activation Labeled Malonic Ester, BaseEnolate IntermediateForms a nucleophile for side chain attachment.
Side Chain Addition Enolate, Alkyl Halide (R-X)Alkylated Malonic EsterIntroduces the specific amino acid side chain.
Final Conversion Alkylated Malonic EsterLabeled α-Amino AcidHydrolysis and decarboxylation yield the final product.

Building Block for Novel Nitrogen-Containing Heterocycles and Fine Chemicals

Cyanoacetic acid and its derivatives are highly versatile reagents in organic synthesis, prized for their ability to participate in cyclization reactions to form a wide array of nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science. The use of Cyanoacetic Acid-¹³C,¹⁵N allows for the production of labeled heterocycles, which can be used to study reaction mechanisms, metabolic pathways, or as internal standards in quantitative analysis.

Knoevenagel Condensation Reactions with Labeled Cyanoacetic Acid

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction where an active methylene compound, such as cyanoacetic acid, reacts with an aldehyde or ketone in the presence of a weak base. The reaction typically proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.

While specific literature detailing Knoevenagel condensations with dual-¹³C,¹⁵N-labeled cyanoacetic acid is sparse, the utility of such a labeled reactant is clear. Using Cyanoacetic Acid-¹³C,¹⁵N would place the ¹³C label directly into the carbon backbone of the resulting unsaturated system and the ¹⁵N label in the nitrile group. This would be invaluable for:

Mechanistic Studies : Tracking the isotopic labels can help elucidate complex reaction pathways and intermediates.

Spectroscopic Analysis : The labeled carbon can be unambiguously identified in ¹³C-NMR spectra, aiding in the structural confirmation of complex products. The ¹³C-¹⁵N coupling constants can also provide structural information.

Synthesis of Labeled Pyrimidines and Other Nitrogen Scaffolds

Cyanoacetic Acid-¹³C,¹⁵N is a direct and effective precursor for labeled pyrimidines, a critical class of nitrogen-containing heterocycles found in nucleic acids. As detailed in section 5.1, the reaction of 3-¹³C-cyanoacetic acid with ¹⁵N₂-urea is a key step in a chemo-enzymatic pathway to produce uracil labeled at the C6 position with ¹³C and at the N1 and N3 positions with ¹⁵N.

Beyond uracil, ethyl cyanoacetate is a known building block for other important nitrogen scaffolds, including purine (B94841) derivatives like theophylline and caffeine. By starting with the isotopically labeled form, these biologically significant molecules can be synthesized with embedded stable isotopes for advanced biochemical and pharmacological studies.

PrecursorsKey ReactionLabeled ProductSignificance
3-¹³C-Cyanoacetic Acid, ¹⁵N₂-UreaCondensation/Cyclization6-¹³C-¹⁵N₂-UracilPrecursor for site-specifically labeled RNA for NMR studies.
Labeled Ethyl Cyanoacetate, N,N'-dimethylureaCondensation/CyclizationLabeled Theophylline/CaffeineEnables metabolic tracking and pharmacological research.

Development of Labeled Probes for Chemical Biology

Chemical probes are essential tools for visualizing and understanding biological processes at the molecular level. The unique properties of the nitrile group (—C≡N), especially when isotopically labeled, make it an excellent reporter for specialized spectroscopic techniques.

The ¹³C≡¹⁵N group serves as a powerful vibrational probe for infrared (IR) spectroscopy. The triple bond vibration of a standard carbon-nitrogen nitrile appears in a relatively "quiet" region of the cellular IR spectrum. Labeling with heavy isotopes (¹³C and ¹⁵N) shifts this vibrational frequency further down, into a spectral window that is virtually free from background signals from other biological molecules. This clean signal allows for highly sensitive detection. A notable application is the synthesis of ¹³C¹⁵N-labeled 5-cyano-2′-deoxyuridine, which can be incorporated into DNA or RNA hairpins to study their structural dynamics using 2D IR spectroscopy.

Furthermore, molecules containing a labeled cyano-group are being developed as sensors for hyperpolarized NMR and MRI. For instance, probes designed with a ¹³C- or ¹⁵N-labeled cyanophenyl motif can react with specific biological molecules, such as nitric oxide (NO). This reaction causes a change in the chemical environment of the isotope, leading to a distinct and detectable shift in the NMR signal, enabling real-time imaging of these important signaling molecules in biological systems.

Future Perspectives and Emerging Methodologies in Isotope Research with Cyanoacetic Acid 13c,15n

Advancements in Automated Synthesis of Multi-Labeled Compounds

The synthesis of isotopically labeled compounds, particularly those with multiple labels like Cyanoacetic Acid-[13C, 15N], is undergoing a technological revolution. alfa-chemistry.com Automated synthesis platforms are becoming increasingly sophisticated, offering higher efficiency, precision, and reproducibility, which significantly reduces reaction times and costs. researchgate.net

Recent developments in automated flow chemistry are particularly relevant. researchgate.net These systems allow for continuous-flow reactions, enabling precise control over reaction parameters and leading to higher yields and product purity. researchgate.net The integration of robotic systems and advanced software control minimizes manual handling, thereby reducing human error and enhancing the consistency of results. helgroup.com Furthermore, the use of machine learning algorithms can predict optimal synthesis routes and reaction conditions, further streamlining the production of complex multi-labeled molecules. oxfordglobal.com

Key Advancements in Automated Synthesis:

TechnologyBenefitImpact on Multi-Labeled Compound Synthesis
Automated Flow Chemistry Precise reaction control, higher yields, increased purity. researchgate.netEnables more efficient and scalable production of compounds like Cyanoacetic Acid-[13C, 15N].
Robotic Systems Reduced human error, increased precision and throughput. helgroup.comImproves the reliability and speed of synthesizing complex labeled molecules.
Machine Learning Integration Predictive optimization of synthesis routes and conditions. oxfordglobal.comAccelerates the development of novel and efficient synthetic pathways for multi-labeled compounds.

These advancements are not only accelerating the synthesis of known labeled compounds but also enabling the creation of novel, complex molecules that were previously challenging to produce.

Integration with Advanced Computational Chemistry for Predictive Modeling

The synergy between experimental isotopic labeling and computational chemistry is opening new frontiers in understanding molecular behavior. protheragen.ai Computational tools can now be used to predict the outcomes of isotopic labeling, offering insights into reaction mechanisms and the effects of isotopic substitution on molecular properties. protheragen.airesearchgate.net

By employing quantum chemical calculations, researchers can model the vibrational frequencies of molecules and predict how they will change upon isotopic substitution. coe.edu This allows for the theoretical prediction of infrared (IR) spectra, which can then be compared with experimental data to confirm the position of the isotopic labels. coe.edu Furthermore, computational models can predict the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. protheragen.ai This predictive capability is invaluable for designing experiments and interpreting their results. protheragen.ai

The integration of computational chemistry provides a powerful tool for:

Predicting Spectroscopic Data: Simulating IR and NMR spectra to aid in the structural elucidation of labeled compounds. alfa-chemistry.comcoe.edu

Modeling Reaction Pathways: Understanding the mechanisms of chemical reactions by tracking the movement of labeled atoms. protheragen.ai

Designing Novel Labeled Compounds: Efficiently designing new isotopically labeled molecules with desired properties. protheragen.ai

Development of Novel Analytical Techniques for Enhanced Isotopic Detection

The ability to accurately detect and quantify isotopic labels is fundamental to all isotope-based research. wikipedia.org Continuous innovation in analytical instrumentation is leading to more sensitive and precise detection methods. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of isotopic analysis, and recent advancements in these techniques are significantly enhancing our ability to study compounds like Cyanoacetic Acid-[13C, 15N]. alfa-chemistry.comwikipedia.org

High-resolution mass spectrometry techniques, such as multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS), offer incredible precision in measuring isotope ratios. mdpi.comgeoscienceworld.org In the realm of NMR, the use of 13C and 15N labeling provides detailed information about molecular structure and dynamics that is not achievable with natural abundance samples. alfa-chemistry.com

Emerging techniques are further pushing the boundaries of isotopic detection:

Analytical TechniquePrincipleApplication in Isotope Research
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) High-precision measurement of isotope ratios. geoscienceworld.orgAccurate quantification of isotopic enrichment in complex samples.
Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-Pyrolysis-IRMS) Separation of compounds followed by isotopic analysis.Enables compound-specific isotope analysis in complex mixtures. caltech.edu
Hyperspectral Imaging Combines spectroscopy and imaging to provide spatial and spectral information.Visualization of the distribution of isotopically labeled compounds within a sample.
Microwave-Assisted Laser-Induced Breakdown Spectroscopy (MW-LIBS) Enhances the emission signals from isotopes in a plasma. mdpi.comOffers a new avenue for sensitive isotopic detection in various matrices. mdpi.com

These advanced analytical methods provide researchers with unprecedented tools to probe the subtle effects of isotopic labeling.

Expansion into New Areas of Material Science and Catalyst Research

The unique properties of isotopically labeled compounds are finding increasing applications in material science and catalysis. By incorporating labeled atoms into materials, researchers can gain insights into their structure, properties, and performance. For example, isotopic labeling can be used to study diffusion mechanisms in polymers, understand the degradation pathways of materials, and probe the active sites of catalysts.

In catalyst research, the use of 13C and 15N labeled reactants, such as derivatives of Cyanoacetic Acid-[13C, 15N], allows for the detailed investigation of reaction mechanisms. symeres.com By tracking the fate of the labeled atoms, researchers can elucidate the catalytic cycle and identify key intermediates. This knowledge is crucial for the rational design of more efficient and selective catalysts.

The application of isotopically labeled compounds in these fields is expected to grow, driven by the need for advanced materials with tailored properties and more sustainable catalytic processes.

Q & A

Q. Tables

Analytical Technique Application Limitations
GC-IRMSQuantifies <sup>13</sup>C/<sup>12</sup>C ratiosRequires derivatization; limited to volatile compounds
<sup>13</sup>C-NMRConfirms positional labelingLow sensitivity for <sup>15</sup>N; requires high sample purity
LC-HRMSTracks isotopic incorporation in metabolitesHigh cost; complex data interpretation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.